5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-tert-butyl-1H-1,2,4-triazole-3-thiol with a suitable pyrimidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid: Another triazolopyrimidine derivative with similar structural features but different functional groups.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazolopyrimidine core but different substituents and biological activities.
Pyrazolo[1,5-a]pyrimidines: Compounds with a pyrazole ring fused to a pyrimidine ring, exhibiting similar biological activities.
Uniqueness
5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol is unique due to its specific substitution pattern and the presence of the thione group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
34276-69-2 |
---|---|
Molecular Formula |
C9H12N4S |
Molecular Weight |
208.29 g/mol |
IUPAC Name |
5-tert-butyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione |
InChI |
InChI=1S/C9H12N4S/c1-9(2,3)6-4-7(14)13-8(12-6)10-5-11-13/h4-5H,1-3H3,(H,10,11,12) |
InChI Key |
LCCZCHIIWDNQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=S)N2C(=N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.